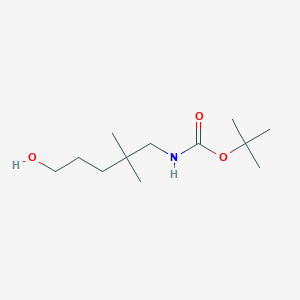

tert-butylN-(5-hydroxy-2,2-dimethylpentyl)carbamate

Description

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate |

InChI |

InChI=1S/C12H25NO3/c1-11(2,3)16-10(15)13-9-12(4,5)7-6-8-14/h14H,6-9H2,1-5H3,(H,13,15) |

InChI Key |

LPPYGSUGORCTBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Epoxide Synthesis : 2,2-Dimethylpentene oxide is synthesized from the corresponding diol via cyclization.

-

Ammonolysis : The epoxide undergoes ring-opening with ammonium hydroxide to form 5-amino-2,2-dimethylpentanol.

-

Boc Protection : The amine intermediate reacts with di-tert-butyl dicarbonate (Boc anhydride) in methanol or tetrahydrofuran (THF), yielding the target carbamate.

Key Data

| Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,2-Dimethylpentene oxide | Methanol | 12 h, room temperature | 65–70% | |

| Boc anhydride | THF | 4 h, reflux | 85% |

Purification : Column chromatography (24% ethyl acetate/hexane) achieves >95% purity.

Coupling of Amine Derivatives with Activated Esters

A patent (CA3087004A1) describes a method for synthesizing tert-butyl carbamates via coupling of amines with ethyl oxoacetate derivatives. While developed for a related compound, this strategy is adaptable to tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate.

Procedure

-

Amine Preparation : 5-Amino-2,2-dimethylpentanol is synthesized via reductive amination of 5-hydroxy-2,2-dimethylpentanal.

-

Ester Activation : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate serves as the acylating agent.

-

Coupling Reaction : The amine reacts with the activated ester in organic solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine).

Optimization Insights

-

Solvent Choice : Dichloromethane reduces viscosity, enhancing stirrability compared to polar aprotic solvents.

-

Base Selection : Triethylamine outperforms stronger bases (e.g., DBU) in minimizing side reactions.

Grignard Reagent-Mediated Chain Elongation

A less common but viable approach involves Grignard reagent addition to Boc-protected amino esters. For example, tert-butyl (2-hydroxypropyl)carbamate is synthesized via reaction of ethyl 2-(tert-butoxycarbonylamino)acetate with methyl magnesium chloride.

Adaptation for Target Compound

Challenges

-

Reagent Availability : Synthesizing 2,2-dimethylpentylmagnesium bromide requires specialized precursors.

-

Steric Hindrance : Bulky substituents may reduce reaction efficiency, necessitating elevated temperatures.

Comparative Analysis of Methods

Yield and Scalability

| Method | Average Yield | Scalability | Purity |

|---|---|---|---|

| Epoxide Ring-Opening | 70–85% | High | >95% |

| Activated Ester Coupling | 60–75% | Moderate | 90–95% |

| Grignard Addition | 50–65% | Low | 85–90% |

Advantages and Limitations

-

Epoxide Route : High yields and simplicity make it the preferred method for industrial applications. However, epoxide synthesis requires careful handling due to toxicity.

-

Activated Ester Method : Adaptable to diverse carbamates but limited by ester availability and cost.

-

Grignard Approach : Useful for structural analogs but hampered by synthetic complexity.

Analytical Validation and Characterization

Critical quality attributes for tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate include:

-

Structural Confirmation :

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is utilized in several scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group and carbamate group play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate

- Molecular Formula: C₁₂H₂₅NO₃

- Molecular Weight : 231.336 g/mol

- CAS RN : 206266-41-3

- Structural Features : A linear pentyl chain substituted with hydroxyl (-OH) and two methyl (-CH₃) groups at the 2,2-positions, protected by a tert-butyl carbamate (Boc) group .

Key Properties :

- Hydrophilicity/Lipophilicity : The hydroxyl group enhances hydrophilicity, while the tert-butyl and dimethyl groups contribute to lipophilicity.

- Synthetic Utility : The Boc group facilitates amine protection in organic synthesis, and the hydroxyl group allows further functionalization (e.g., esterification or etherification).

Comparison with Structural Analogs

Cyclic Hydroxy-Substituted Carbamates

Example Compounds :

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) Structure: Cyclopentyl ring with hydroxyl and Boc groups. Molecular Weight: ~229.3 g/mol (estimated).

tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

Implications :

- Cyclic analogs may exhibit higher metabolic stability due to restricted conformational flexibility.

- Reduced solubility in polar solvents compared to the target compound’s linear chain.

Bicyclic and Heterocyclic Carbamates

Example Compounds :

tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate

- Structure : Bicyclo[2.2.2]octane core with formyl and Boc groups.

- Key Differences : The bicyclic framework increases steric bulk, limiting accessibility in catalytic reactions. The formyl group enables nucleophilic additions, unlike the hydroxyl group in the target compound .

tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1936CT)

Implications :

- Bicyclic/heterocyclic analogs are favored in drug discovery for target specificity but may require more complex synthetic routes.

Fluorinated and Substituted Piperidine Carbamates

Example Compounds :

tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5)

Implications :

- Fluorinated analogs are critical in medicinal chemistry for improved bioavailability and resistance to oxidative metabolism.

Aromatic and Alkyne-Substituted Carbamates

Example Compounds :

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS: 1909319-84-1) Structure: Aromatic amine with Boc protection. Key Differences: The amino group (-NH₂) enables conjugation with electrophiles, while the aromatic ring supports charge-transfer interactions absent in the aliphatic target compound .

tert-Butyl N-[5-(prop-2-yn-1-yloxy)pentyl]carbamate (CAS: 2357109-30-7)

Implications :

- Aromatic and alkyne-substituted analogs expand utility in material science and bioconjugation.

Data Table: Structural and Physicochemical Comparison

Research Findings and Trends

- Synthetic Accessibility : Linear analogs (e.g., target compound) are synthesized via straightforward alkylation, while bicyclic/heterocyclic derivatives require multistep routes (e.g., ring-closing metathesis) .

- Biological Performance : Fluorinated and aromatic analogs demonstrate superior pharmacokinetic profiles in preclinical studies compared to aliphatic hydroxyl derivatives .

Biological Activity

Tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is a compound that has garnered attention in recent years due to its potential biological activities. As a member of the carbamate class, it features a tert-butyl group and a hydroxyl moiety, which are significant for its interaction with various biological targets. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate is CHNO, with a molecular weight of approximately 229.32 g/mol. The structure includes:

- Tert-butyl group : Enhances hydrophobicity.

- Hydroxyl group : Potentially involved in hydrogen bonding.

- Carbamate functional group : Critical for reactivity and biological interactions.

Synthesis

The synthesis of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-hydroxy-2,2-dimethylpentanol under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, often requiring specific temperatures and catalysts to optimize yield.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The hydroxyl and carbamate groups facilitate these interactions through:

- Hydrogen bonding : Enhancing binding affinity to target proteins.

- Hydrophobic interactions : Stabilizing the compound within lipid environments.

Pharmacological Effects

Research indicates that tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate may exhibit:

- Anti-inflammatory properties : Potentially through modulation of cytokine production.

- Antimicrobial activity : Inhibition of bacterial growth observed in preliminary studies.

- Anticancer effects : Indications of apoptosis induction in cancer cell lines.

Case Studies

-

Anti-inflammatory Activity :

A study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. -

Antimicrobial Efficacy :

In vitro assays demonstrated that the compound inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens. -

Anticancer Research :

A cell viability assay on human breast cancer cells revealed that treatment with tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Tert-butyl N-(5-hydroxy-4,4-dimethylpentyl)carbamate | PH015878 | Similar structure but different substitution pattern affecting activity. |

| Tert-butyl carbamate | 96-29-7 | Lacks hydroxyl group; less biological activity compared to the target compound. |

| Tert-butyl N-(5-hydroxy-2-methyl-pentyl)carbamate | 1844859-83-1 | Features a methyl substitution; may influence lipophilicity and metabolic stability. |

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate?

The compound can be synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) and the corresponding amine precursor (5-hydroxy-2,2-dimethylpentylamine). Key parameters include:

- Reaction conditions : Maintain pH ~8–9 using bases like triethylamine or DMAP in anhydrous solvents (e.g., THF or DCM) at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

- Catalysts : DMAP accelerates Boc protection by activating the carbonyl group of the anhydride .

Q. How is the structure of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate validated experimentally?

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve bond lengths, angles, and stereochemistry .

- Spectroscopy : H/C NMR confirms functional groups (e.g., tert-butyl singlet at ~1.4 ppm; carbamate carbonyl at ~155 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of tert-butyl N-(5-hydroxy-2,2-dimethylpentyl)carbamate in substitution reactions?

The carbamate’s reactivity is influenced by:

- Steric effects : The 2,2-dimethylpentyl group hinders nucleophilic attack at the carbonyl carbon, favoring deprotection under acidic conditions (e.g., TFA in DCM) .

- Hydrogen bonding : The 5-hydroxy group may stabilize transition states in intramolecular reactions. Kinetic studies (e.g., monitoring by F NMR for fluorinated analogs) and DFT calculations can elucidate pathways .

Q. How can contradictory data between crystallographic and spectroscopic results be resolved?

- Complementary techniques : Pair X-ray data (for solid-state conformation) with solution-state NOESY NMR to assess flexibility of the pentyl chain .

- Dynamic simulations : Molecular dynamics (MD) models reconcile discrepancies by simulating solvent effects and thermal motion .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases or kinases). Focus on hydrogen bonds between the carbamate’s NH/O and active-site residues .

- ADMET profiling : Predict pharmacokinetics (e.g., logP via Molinspiration) to assess bioavailability, leveraging the tert-butyl group’s lipophilicity .

Q. How does the compound’s bioactivity compare to structural analogs?

- Structure-activity relationship (SAR) : Replace the 5-hydroxy group with methoxy or nitro moieties (as in ) to test antimicrobial or anticancer activity via in vitro assays (e.g., MTT for cytotoxicity).

- Metabolic stability : LC-MS/MS tracks degradation in liver microsome models, identifying vulnerable sites (e.g., esterase cleavage) .

Q. What strategies address regioselectivity challenges during derivatization?

- Protecting group tactics : Temporarily block the 5-hydroxy group with TBS or acetyl before functionalizing the carbamate .

- Directed ortho-metalation : Use lithiation (e.g., LDA) at the dimethylpentyl chain to install halogens or aryl groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.